molecular formula C19H13NO3S2 B8048213 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]

Cat. No.: B8048213
M. Wt: 367.4 g/mol
InChI Key: LTUYGVUJLUTMIQ-YBEGLDIGSA-N
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Description

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] typically involves the condensation of 2,4-thiazolidinedione with a suitable aldehyde or ketone. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes, cancer, and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione compound with similar properties but withdrawn due to safety concerns.

Uniqueness

2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene] is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinedione derivatives .

Properties

IUPAC Name

(5Z)-5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUYGVUJLUTMIQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=C4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)/C=C\4/C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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